(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
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Overview
Description
Preparation Methods
The synthesis of ethylketocyclazocine involves several steps, typically starting from benzomorphan derivatives The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry
Step 1: Formation of the benzomorphan core structure.
Step 2: Introduction of the ethyl and cyclopropylmethyl groups.
Step 3: Final cyclization and purification steps to obtain the target compound.
Chemical Reactions Analysis
Ethylketocyclazocine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and amine groups, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethylketocyclazocine has been widely used in scientific research, particularly in the study of opioid receptors. Its applications include:
Chemistry: Used as a tool to study the structure-activity relationship of opioid receptors.
Biology: Investigated for its effects on adrenergic transmission and neurotransmitter release.
Medicine: Explored for its analgesic properties and potential therapeutic applications.
Industry: Utilized in the development of new opioid receptor agonists and antagonists.
Mechanism of Action
Ethylketocyclazocine exerts its effects primarily through the κ-opioid receptor. It binds to this receptor and activates it, leading to analgesic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and alteration of neurotransmitter release . Its partial agonist properties at the μ- and δ-opioid receptors also contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Ethylketocyclazocine is similar to other benzomorphan derivatives, such as ketazocine and cyclazocine. it is unique in its specific binding affinity and partial agonist properties. Similar compounds include:
Ketazocine: Another κ-opioid receptor agonist with similar analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist properties at opioid receptors.
U-50,488: A more selective and potent κ-opioid receptor agonist.
Ethylketocyclazocine’s uniqueness lies in its specific stereochemistry and partial agonist activity, making it a valuable tool in opioid receptor research.
Properties
Molecular Formula |
C19H25NO2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1R,9S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12?,17-,19+/m0/s1 |
InChI Key |
SEJUQQOPVAUETF-SCTOPSOGSA-N |
Isomeric SMILES |
CC[C@@]12CCN([C@@H](C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Synonyms |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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